molecular formula C20H22N6O B2390977 (1H-benzo[d]imidazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034371-09-8

(1H-benzo[d]imidazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Cat. No. B2390977
CAS RN: 2034371-09-8
M. Wt: 362.437
InChI Key: CPTIILOFAAZFSY-UHFFFAOYSA-N
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Description

The compound (1H-benzo[d]imidazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic molecule. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . Benzimidazole derivatives are known to exhibit a broad range of biological activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with substituted aromatic aldehydes . The use of ZnO nanoparticles (ZnO-NPs) has been reported in the synthesis of benzimidazole derivatives, offering advantages such as higher yield, shorter reaction time, and recyclability of the catalyst .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including This compound, can be confirmed using various spectroscopic techniques such as IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .


Chemical Reactions Analysis

Benzimidazole derivatives can participate in a variety of chemical reactions. For instance, they can undergo cyclocondensation with substituted aromatic aldehydes . The specific reactions that This compound can participate in would depend on the specific functional groups present in the molecule.


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . The specific physical and chemical properties of This compound are not provided in the search results.

Scientific Research Applications

Drug Metabolism and Pharmacokinetics

  • Metabolism of SB-649868 : A study by Renzulli et al. (2011) on SB-649868, a novel orexin receptor antagonist, provides insights into the metabolism of complex organic molecules. SB-649868 is metabolized primarily via oxidation, with the metabolites excreted through feces and urine. This study highlights the importance of understanding the metabolic pathways and elimination mechanisms for therapeutic agents, which could be relevant for compounds with similar structures (Renzulli et al., 2011).

Receptor Occupancy and Pharmacodynamics

  • Receptor Occupancy by Novel Antagonists : The work by Rabiner et al. (2002) explored the receptor occupancy of a novel 5-HT(1A) antagonist, demonstrating how positron emission tomography (PET) can be used to assess the in vivo receptor occupancy and pharmacodynamics of new compounds. This approach could be applicable to studying the receptor binding characteristics of new compounds, including those with structures similar to the query molecule (Rabiner et al., 2002).

Pharmacological Effects

  • Effects on Neurotransmitter Systems : Studies on compounds like ST2472, which has shown antipsychotic potential, illustrate the relevance of evaluating the effects of novel compounds on neurotransmitter systems, such as dopamine and serotonin. Understanding these effects can inform the development of new therapeutic agents for psychiatric disorders (Lombardo, Stasi, & Borsini, 2009).

Toxicology and Safety

  • Toxicological Evaluations : The identification of xenobiotics in poisoning cases, as explored by Imbenotte et al. (2003), underscores the importance of toxicological evaluations for new compounds. NMR spectroscopy was employed to detect a range of xenobiotics in biological fluids, emphasizing the necessity of safety assessments for novel chemical entities (Imbenotte et al., 2003).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some benzimidazole derivatives have shown non-toxic nature after being screened for cytotoxicity against human cervical (HeLa) and Supt1 cancer cell lines . The specific safety and hazards of (1H-benzo[d]imidazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone are not provided in the search results.

Future Directions

Benzimidazole derivatives have shown a broad range of biological activities, making them promising candidates for the development of new drugs . Future research could focus on exploring the potential applications of (1H-benzo[d]imidazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone in various therapeutic areas.

properties

IUPAC Name

3H-benzimidazol-5-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c27-20(15-5-6-17-18(11-15)22-13-21-17)26-9-7-25(8-10-26)19-12-14-3-1-2-4-16(14)23-24-19/h5-6,11-13H,1-4,7-10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTIILOFAAZFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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